molecular formula C6H9ClF2O3S B2989217 (5,5-Difluorooxan-2-yl)methanesulfonyl chloride CAS No. 2167325-87-1

(5,5-Difluorooxan-2-yl)methanesulfonyl chloride

Cat. No.: B2989217
CAS No.: 2167325-87-1
M. Wt: 234.64
InChI Key: HUJKGQOAAVJFQU-UHFFFAOYSA-N
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Description

(5,5-Difluorooxan-2-yl)methanesulfonyl chloride is a specialized fluorinated reagent designed for advanced chemical synthesis and drug discovery research. As a sulfonyl chloride, it is highly reactive and serves as a versatile intermediate for introducing the (5,5-Difluorooxan-2-yl)methanesulfonyl (mesyl) group into target molecules . Its primary research applications include serving as an electrophile in nucleophilic substitution reactions to create sulfonate esters from alcohols and sulfonamides from amines . These derivatives are invaluable as protected functional groups, activated intermediates for further transformations, and as key components in the development of pharmaceutical candidates and agrochemicals . The unique 5,5-difluorooxane moiety is of significant interest in medicinal chemistry, as the strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and overall bioavailability. Researchers value this compound for its potential to create novel chemical entities, particularly in the synthesis of complex molecules and organofluorine compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. It is a moisture-sensitive compound and should be handled with care, following all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,5-difluorooxan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O3S/c7-13(10,11)3-5-1-2-6(8,9)4-12-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJKGQOAAVJFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluorooxan-2-yl)methanesulfonyl chloride typically involves the reaction of 5,5-difluorooxan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluorooxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to prevent hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

(5,5-Difluorooxan-2-yl)methanesulfonyl chloride

This compound is an organosulfur compound with the molecular formula CH5ClF2O3SCH_5ClF_2O_3S. It features a methanesulfonyl chloride group attached to a difluorinated oxane ring, giving it unique chemical properties. Typically, it is a colorless to pale yellow liquid that is soluble in polar organic solvents but reacts vigorously with water and other nucleophiles, making it a valuable reagent in organic synthesis.

Scientific Research Applications

This compound is used in developing novel materials with specific properties because of its unique chemical structure. As a sulfonyl chloride, it can react with amino acids and proteins, potentially leading to modifications that affect biological activity. These interactions may be critical for understanding its utility in drug development and biochemical research.

Interaction Studies

Interaction studies with this compound primarily focus on its reactivity with biological molecules. Research indicates that sulfonyl chlorides can react with amino acids and proteins, potentially leading to modifications that affect biological activity. Such interactions may be critical for understanding its utility in drug development and biochemical research.

Analogue Compounds

Several compounds share structural or functional similarities with this compound.

Table of Structurally Similar Compounds

Compound NameStructureUnique Features
Methanesulfonyl chlorideCH3SO2ClCH_3SO_2ClSimplest sulfonyl chloride; widely used as a reagent
(2,5-Difluorophenyl)methanesulfonyl chlorideC7H5ClF2O2SC_7H_5ClF_2O_2SContains a phenyl group; used in medicinal chemistry
(3-Fluorophenyl)methanesulfonyl chlorideC7H6ClFO2SC_7H_6ClFO_2SExhibits different reactivity due to fluorine position
(4-Methylphenyl)methanesulfonyl chlorideC8H9ClO2SC_8H_9ClO_2SMethyl substitution alters reactivity and selectivity

Mechanism of Action

The mechanism of action of (5,5-Difluorooxan-2-yl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The compound’s closest structural analogue is methanesulfonyl chloride (). Key differences arise from the fluorinated oxane ring in (5,5-Difluorooxan-2-yl)methanesulfonyl chloride, which introduces steric bulk and electronic effects. However, the oxane ring may reduce volatility and solubility in polar solvents due to increased molecular weight and hydrophobicity.

Physical and Chemical Properties

A hypothetical comparison based on structural inference and data from methanesulfonyl chloride () is provided below:

Property Methanesulfonyl Chloride This compound (Inferred)
Molecular Weight (g/mol) 114.55 ~216.6 (estimated)
Density (g/mL, 25°C) 1.48 Likely higher (~1.5–1.7) due to fluorinated ring
Boiling Point 60°C (21 mmHg) Higher (>100°C) due to increased molecular complexity
Reactivity with Water Highly reactive (hydrolysis) Slower hydrolysis due to steric hindrance from oxane ring
Electrophilicity High Enhanced by electron-withdrawing fluorine substituents

Research Findings and Limitations

  • Gaps in Data: No direct studies on this compound were found in the provided evidence. Comparisons rely on structural extrapolation and methanesulfonyl chloride data .
  • Synthetic Challenges : The fluorinated oxane ring may complicate synthesis due to steric hindrance and sensitivity to moisture ().

Biological Activity

(5,5-Difluorooxan-2-yl)methanesulfonyl chloride is an organosulfur compound with significant biological activity, particularly in the context of its reactivity with various biological molecules. This article explores its synthesis, biological interactions, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a methanesulfonyl chloride group attached to a difluorinated oxane ring. Its molecular formula is CHClFOS. It is typically a colorless to pale yellow liquid that is soluble in polar organic solvents but reacts vigorously with water and other nucleophiles, making it a crucial reagent in organic synthesis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic substitution reactions involving difluorinated oxane derivatives.
  • Reactions with sulfonyl chlorides to introduce the methanesulfonyl group.

Reactivity with Biological Molecules

Research indicates that sulfonyl chlorides like this compound can react with amino acids and proteins. These interactions may lead to modifications that significantly affect biological activity, making it relevant for drug development and biochemical research .

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Compounds derived from similar structures have demonstrated MIC values indicating effective inhibition against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). For example, a related compound exhibited an MIC of 4 µg/mL against MRSA .
CompoundMIC (µg/mL)Activity
Compound 504Effective against MRSA
Compound 574Effective against MRSA
Control>64Ineffective

Cytotoxicity Studies

Cytotoxicity assays conducted on RAW 264.7 cells revealed that many derivatives of methanesulfonyl chlorides showed no significant inhibitory effects at concentrations up to 4 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of cellular pathways : Similar compounds have been found to inhibit endoplasmic reticulum stress and apoptosis pathways.
  • Modulation of inflammatory responses : The compound may influence the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that certain derivatives could induce significant bacterial killing at sub-MIC concentrations after 3 hours of exposure, indicating a time-dependent efficacy .
  • Neuroprotective Properties : Similar compounds have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic: What are the recommended synthesis and purification protocols for (5,5-Difluorooxan-2-yl)methanesulfonyl chloride?

Methodological Answer:
The synthesis typically involves functionalizing a (5,5-difluorooxan-2-yl)methanol precursor via reaction with methanesulfonyl chloride under controlled conditions. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to scavenge HCl byproducts. Maintain temperatures below 0°C to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure to isolate the product. Monitor purity via TLC or HPLC.
  • Safety : Follow strict PPE protocols (chemical-resistant gloves, goggles) and work in a fume hood due to the compound’s acute toxicity (H301, H311, H330) and corrosive properties (H314) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to confirm the presence and position of fluorine atoms in the oxane ring. 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR can validate the methanesulfonyl group’s integration and electronic environment.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS detects molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Verify empirical formula consistency (C, H, F, S, Cl) to rule out impurities.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98% recommended for synthetic applications) .

Advanced: What experimental conditions destabilize this compound?

Methodological Answer:

  • Temperature Sensitivity : Prolonged exposure to temperatures >40°C accelerates decomposition, releasing sulfur oxides (SOx_x) and halogenated byproducts. Store at 2–8°C in amber glass containers .
  • Light-Induced Degradation : UV/visible light promotes cleavage of the sulfonyl chloride bond. Conduct reactions under inert atmospheres (N2_2/Ar) and shield samples from light .
  • Incompatible Materials : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which trigger exothermic reactions. Use corrosion-resistant equipment (glass, PTFE) .

Advanced: What mechanistic insights govern its reactivity with nucleophiles?

Methodological Answer:
The sulfonyl chloride group acts as an electrophile, reacting with amines, alcohols, or thiols via nucleophilic substitution (SN_\text{N}2):

  • Kinetic Studies : Monitor reaction rates using stopped-flow techniques under varying pH and solvent polarities. Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Stereoelectronic Effects : The electron-withdrawing fluorine atoms in the oxane ring increase the sulfonyl group’s electrophilicity, accelerating substitution. Computational studies (DFT) can model transition states .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves (JIS T 8116), chemical-resistant lab coats, and sealed goggles (JIS T 8147). Use respirators (JIS T 8152) for aerosol-prone procedures .
  • Spill Management : Absorb spills with inert materials (silica gel, sand) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Emergency Response : For skin contact, rinse immediately with water for ≥15 minutes (H314). In case of inhalation, move to fresh air and seek medical attention (H330) .

Advanced: How can thermal decomposition pathways be analyzed?

Methodological Answer:

  • TGA-DSC : Thermogravimetric analysis coupled with differential scanning calorimetry identifies decomposition onset temperatures and exothermic peaks.
  • GC-MS : Analyze volatile decomposition products (e.g., SO2_2, CO, fluorinated fragments) under controlled pyrolysis conditions .
  • In Situ FTIR : Monitor real-time gas-phase degradation products during heating.

Basic: What are optimal storage conditions to prevent degradation?

Methodological Answer:

  • Environment : Store in airtight, light-resistant containers under inert gas (Ar). Maintain temperature at 2–8°C in a ventilated, fireproof cabinet .
  • Incompatibilities : Separate from oxidizing agents, bases, and metals. Use PTFE-lined caps to prevent corrosion .

Advanced: How does the fluorine substitution in the oxane ring influence reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine atoms increase the sulfonyl chloride’s electrophilicity, enhancing its reactivity toward nucleophiles.
  • Steric Hindrance : The 5,5-difluoro configuration may restrict conformational flexibility, affecting regioselectivity in reactions.
  • Stability : Fluorine’s inductive effect stabilizes the sulfonyl group against hydrolysis compared to non-fluorinated analogs .

Advanced: What methodologies assess its environmental impact and aquatic toxicity?

Methodological Answer:

  • OECD Guidelines : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50_{50} values.
  • LC-MS/MS : Quantify bioaccumulation potential in model organisms using isotope-labeled internal standards.
  • Degradation Studies : Evaluate hydrolysis half-lives under varying pH and UV exposure to predict environmental persistence (H412) .

Advanced: How can researchers profile impurities or byproducts in synthesized batches?

Methodological Answer:

  • LC-HRMS : Use high-resolution mass spectrometry to detect trace impurities (e.g., unreacted precursors, sulfonic acid derivatives).
  • NMR Spectroscopy : 19F^{19}\text{F} NMR can identify fluorinated byproducts with sensitivity down to 0.1% impurity levels.
  • Ion Chromatography : Quantify chloride ions to assess hydrolysis during storage .

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